

# Ehretioside B physicochemical properties and solubility

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## Compound of Interest

Compound Name: Ehretioside B

Cat. No.: B169225

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An In-depth Technical Guide to the Physicochemical Properties and Solubility of **Ehretioside B**

## Introduction

**Ehretioside B** is a natural product that has garnered interest within the scientific community. It is classified as a phenolic compound or an alkaloid and is primarily isolated from plants of the Ehretia genus, such as Ehretia philippinensis and the herbs of Diploclisia glaucescens[1][2][3][4][5]. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **Ehretioside B**, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate its use in research and development settings.

## Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems and are critical for drug design and development. The key properties of **Ehretioside B** are summarized in the table below.

| Property                  | Value                                              | Source                                                                                              |
|---------------------------|----------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Formula         | C <sub>14</sub> H <sub>17</sub> NO <sub>7</sub>    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Weight          | 311.29 g/mol                                       | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Physical Description      | Powder                                             | <a href="#">[1]</a> <a href="#">[2]</a>                                                             |
| Compound Type             | Phenol, Alkaloid                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                         |
| Purity                    | ≥95%                                               | <a href="#">[1]</a> <a href="#">[2]</a>                                                             |
| XLogP3                    | -1.0                                               | <a href="#">[6]</a>                                                                                 |
| Hydrogen Bond Donor Count | 5                                                  | <a href="#">[6]</a>                                                                                 |
| Aqueous Solubility (LogS) | Good (-3.93 to -1.254 range for related compounds) | <a href="#">[8]</a>                                                                                 |

## Solubility Profile

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Understanding the solubility of **Ehretioside B** in various solvents is essential for its formulation and delivery.

| Solvent  | Solubility                        | Source              |
|----------|-----------------------------------|---------------------|
| DMSO     | Soluble                           | <a href="#">[1]</a> |
| Pyridine | Soluble                           | <a href="#">[1]</a> |
| Methanol | Soluble                           | <a href="#">[1]</a> |
| Ethanol  | Soluble                           | <a href="#">[1]</a> |
| Water    | Good aqueous solubility predicted | <a href="#">[8]</a> |

## Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific protocols for **Ehretioside B** are not readily available in the public

domain, this section outlines standard methods for determining the properties listed above.

## Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.<sup>[9]</sup>

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Methodology:

- **Preparation:** Add an excess amount of **Ehretioside B** powder to a vial containing a known volume of purified water (or a relevant buffer solution).
- **Equilibration:** Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
- **Sampling:** Carefully extract an aliquot of the clear supernatant.
- **Quantification:** Analyze the concentration of **Ehretioside B** in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Calculation:** The determined concentration represents the equilibrium solubility of **Ehretioside B** under the specified conditions.

## Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

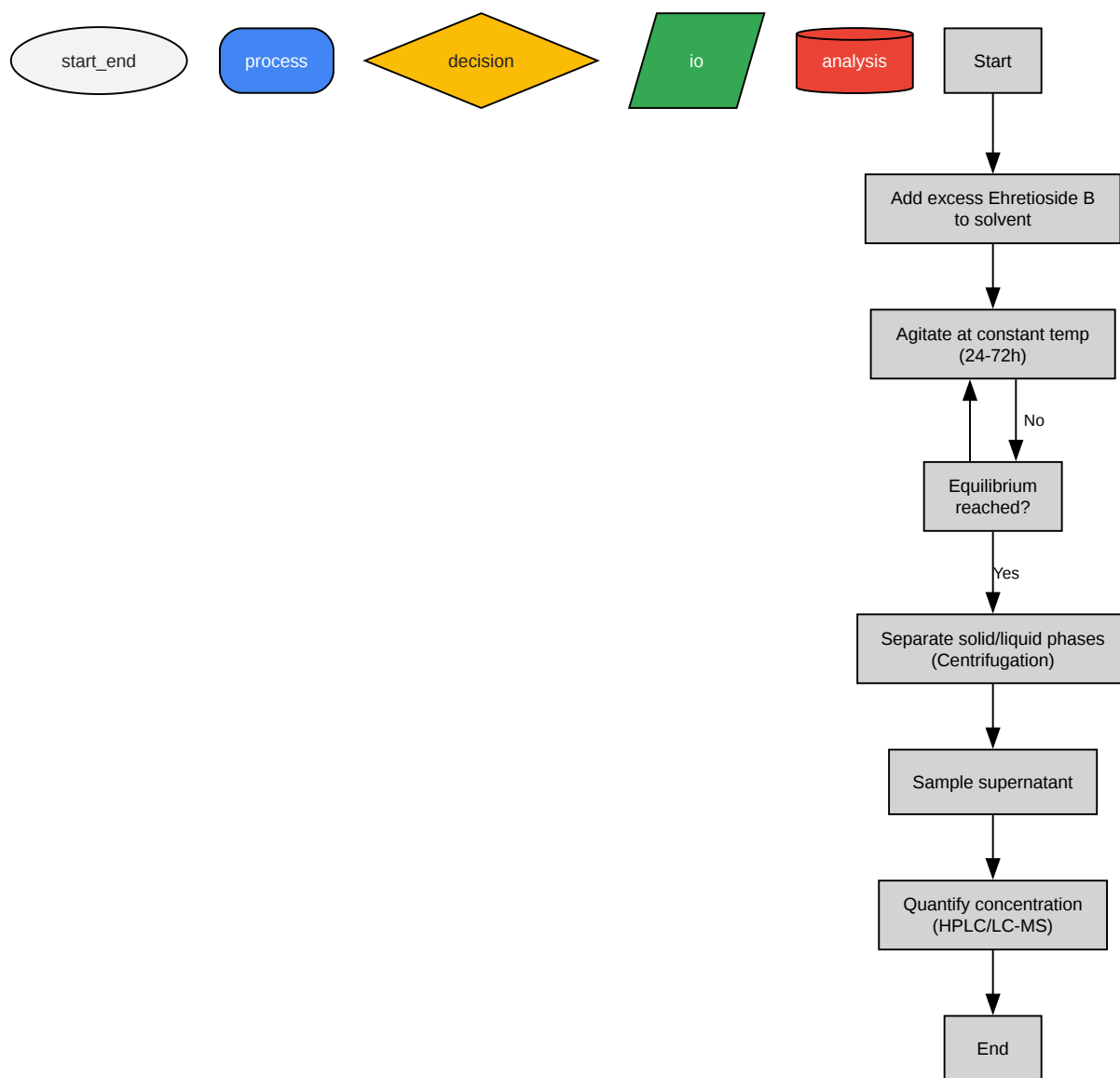
**Principle:** The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined.

**Methodology:**

- **Phase Preparation:** Prepare a solution of **Ehretioside B** in the aqueous phase (water or buffer). Pre-saturate both the n-octanol and aqueous phases with each other by mixing and then separating them.
- **Partitioning:** Mix a known volume of the **Ehretioside B** solution with a known volume of the pre-saturated n-octanol in a separatory funnel or vial.
- **Equilibration:** Shake the mixture vigorously for a set period to allow for the partitioning of **Ehretioside B** between the two phases. Allow the phases to separate completely.
- **Sampling:** Take a sample from both the n-octanol and aqueous layers.
- **Quantification:** Determine the concentration of **Ehretioside B** in each phase using a suitable analytical technique (e.g., HPLC-UV).
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

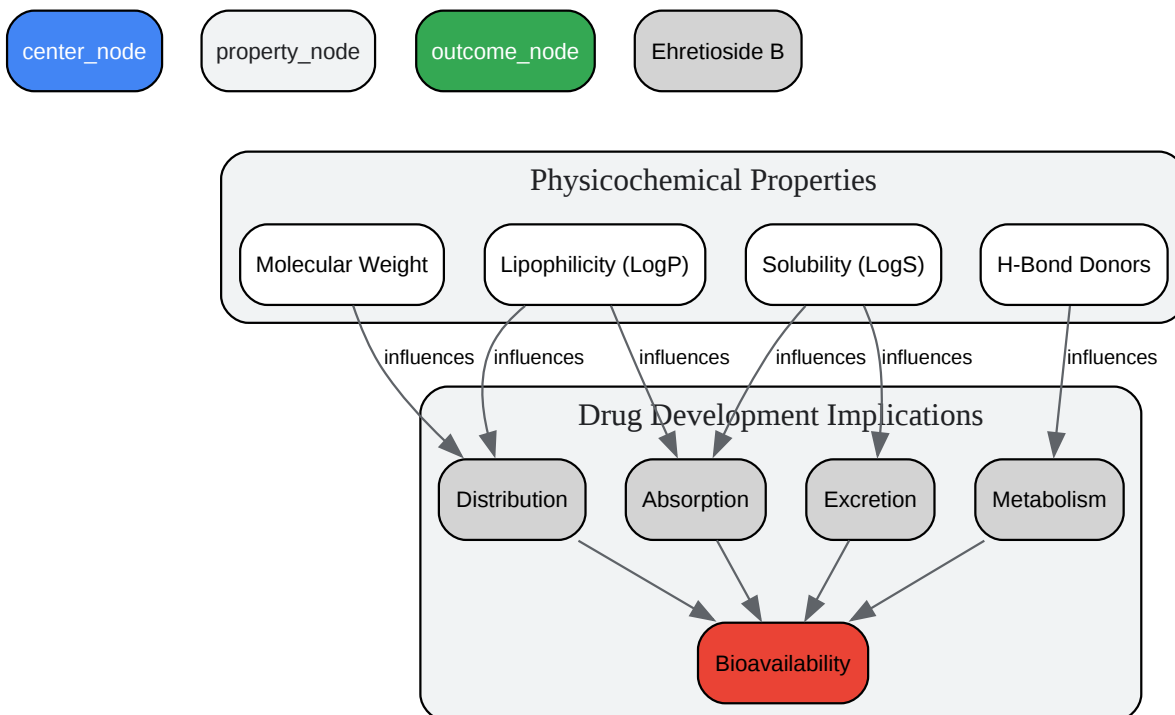
## Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships relevant to the study of **Ehretioside B**.



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Caption: Workflow for Shake-Flask Solubility Determination.



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Caption: Physicochemical Properties and Drug Development.

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